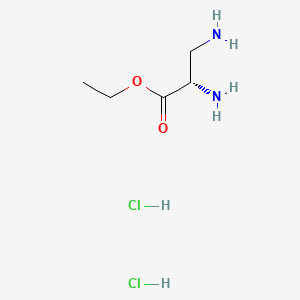

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

Description

Properties

IUPAC Name |

ethyl (2S)-2,3-diaminopropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFTVIRBUNQPIU-FHNDMYTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143119-70-4 | |

| Record name | Ethyl 2,3-diaminopropionate dihydrochloride, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143119704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07VJ8XIH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride CAS 6020-57-1 properties

This technical guide provides an in-depth analysis of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride , a critical non-proteinogenic amino acid derivative used in peptide chemistry and drug development.

CAS Number: 6020-57-1 Synonyms: L-2,3-Diaminopropionic acid ethyl ester dihydrochloride; H-L-Dap-OEt·2HCl; (S)-2,3-Diaminopropanoic acid ethyl ester dihydrochloride.[1]

Executive Summary

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride is the ethyl ester, dihydrochloride salt form of L-2,3-diaminopropionic acid (L-Dap) . Structurally, it is a lower homolog of L-Lysine and L-Ornithine, characterized by a vicinal diamine motif.

In drug discovery, this compound serves as a versatile chiral building block. Its unique 1,2-diamine structure allows for the synthesis of constrained heterocyclic scaffolds (such as imidazolidinones and piperazines) and the incorporation of non-natural side chains into peptide therapeutics to enhance proteolytic stability or alter potency.

Key Distinction: Unlike standard amino acids, the proximity of the

Physicochemical Profile

The dihydrochloride salt form is preferred for its enhanced stability and solubility compared to the free base, which is prone to rapid polymerization or cyclization.

| Property | Specification | Technical Note |

| Molecular Formula | Stoichiometry is critical; often hygroscopic. | |

| Molecular Weight | 205.08 g/mol | Free base: 132.16 g/mol ; 2 |

| Appearance | White to off-white crystalline powder | Highly hygroscopic; store under inert gas. |

| Solubility | High: Water, MethanolModerate: EthanolInsoluble: Diethyl ether, Hexanes | Dissolves readily in polar protic solvents. |

| Chirality | (2S)-configuration (L-isomer) | Critical: CAS 6020-57-1 is sometimes referenced as racemic in generic databases. Verify optical rotation for stereoselective applications. |

| pKa Values | The |

Synthetic Utility & Mechanism[2][3]

Core Synthetic Routes

The synthesis of Ethyl (2S)-2,3-diaminopropanoate typically proceeds from L-Asparagine or L-Serine to ensure the preservation of chiral integrity.

Pathway A: The Hofmann Rearrangement (From L-Asparagine)

This is the classical industrial route. L-Asparagine is subjected to a Hofmann rearrangement to yield L-2,3-diaminopropionic acid (L-Dap), which is subsequently esterified.

-

Mechanism: The primary amide of Asn is converted to an isocyanate, which hydrolyzes to the amine with retention of configuration at the

-carbon.

Pathway B: The Mitsunobu/Azide Route (From L-Serine)

L-Serine is converted to a

Experimental Protocol: Fisher Esterification

The conversion of L-Dap to its ethyl ester dihydrochloride is a standard but sensitive transformation.

Reagents: L-2,3-Diaminopropionic acid hydrochloride, Absolute Ethanol, Thionyl Chloride (

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube. -

Activation: Cool absolute ethanol (50 mL) to 0°C in an ice bath. Dropwise add thionyl chloride (3.0 eq) over 20 minutes. Caution: Exothermic reaction releasing HCl and

gases. -

Addition: Add L-2,3-diaminopropionic acid hydrochloride (10 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H

O 4:1:1; stain with Ninhydrin). -

Workup: Concentrate the solution in vacuo to remove excess ethanol and HCl.

-

Crystallization: Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter the white solid and dry under high vacuum over

.

Quality Control Check:

-

1H NMR (

): Expect a triplet for the methyl group (~1.3 ppm), a quartet for the methylene (~4.3 ppm), and a multiplet for the -

Mass Spec (ESI):

= 133.1 m/z.

Visualizing the Synthetic Logic

The following diagram illustrates the conversion of L-Asparagine to the target Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, highlighting the critical intermediate steps.

Figure 1: Synthetic workflow from L-Asparagine to Ethyl (2S)-2,3-diaminopropanoate dihydrochloride.

Applications in Drug Development

Heterocycle Synthesis (The "Dap" Scaffold)

The 1,2-diamine motif is a "privileged structure" for generating nitrogen-rich heterocycles.

-

2-Imidazolidinones: Reaction with carbonyl donors (e.g., CDIs or phosgene equivalents) yields cyclic ureas, which are common pharmacophores in kinase inhibitors.

-

Monobactams: The

-amino group can be sulfonated or acylated to generate monocyclic

Peptide Macrocyclization

In peptide synthesis, the

-

Stapling: Forming lactam bridges with Asp/Glu residues to constrain helical conformation.

-

Labeling: Site-specific attachment of fluorophores or PEG chains without disrupting the N-terminal amine.

Figure 2: Strategic applications of the Dap scaffold in medicinal chemistry.

Handling, Safety, and Storage

Stability Concerns

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to atmospheric moisture will lead to the formation of a sticky gum, complicating accurate weighing.

-

Protocol: Weigh only in a desiccated glove box or rapidly transfer in a low-humidity environment.

-

-

Cyclization: In aqueous solution at neutral/basic pH, the free base ethyl ester can cyclize to form the diaza-heterocycle or undergo self-condensation. Always maintain acidic conditions (pH < 4) during storage in solution.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Use standard PPE (nitrile gloves, safety goggles). Perform all synthesis steps involving thionyl chloride in a functioning fume hood.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13401082: Ethyl 2,3-diaminopropanoate dihydrochloride. Retrieved from [Link]

-

Waki, M., Kitajima, Y., & Izumiya, N. (1981). Synthesis of L-2,3-diaminopropionic acid and its derivatives.[3][4] Synthesis, 1981(04), 266-268. (Fundamental synthesis of Dap derivatives).

-

Global Substance Registration System (GSRS). Ethyl 2,3-diaminopropionate dihydrochloride (Code N4PO7GY885).[5] Retrieved from [Link]

Sources

Structure and molecular weight of Ethyl L-2,3-diaminopropionate dihydrochloride

The following technical guide details the structural characteristics, synthesis, and application of Ethyl L-2,3-diaminopropionate dihydrochloride , a critical non-proteinogenic amino acid scaffold used in modern drug discovery.

Structure, Molecular Weight, and Strategic Utility in Drug Development

Executive Summary

Ethyl L-2,3-diaminopropionate dihydrochloride (Ethyl L-Dap·2HCl) is the ethyl ester derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap) . As a vicinal diamine, it serves as a high-value chiral synthon in medicinal chemistry. Its structural rigidity and distinct electronic profile make it an ideal precursor for monobactam antibiotics , peptidomimetics , and heterocyclic scaffolds (e.g., imidazolidinones, piperazines).

This guide provides a definitive reference for its physicochemical properties, validated synthesis protocols, and analytical characterization, designed for researchers requiring high-purity inputs for lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Classification

-

IUPAC Name: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

-

Common Names: Ethyl L-Dap·2HCl; (S)-2,3-Diaminopropionic acid ethyl ester dihydrochloride.

-

Core Scaffold: L-2,3-Diaminopropionic acid (L-Dap), a lower homolog of L-Lysine and structural isomer of beta-aminoalanine.

Molecular Data Table

| Property | Value | Notes |

| Molecular Formula | C₅H₁₂N₂O₂ · 2HCl | Salt form (Dihydrochloride) |

| Formula Weight (MW) | 205.08 g/mol | 132.16 (Free Base) + 72.92 (2×HCl) |

| CAS Number | 6020-57-1 (Racemic)* | Note: Specific L-isomer CAS is less common; often custom synthesized from CAS 1482-97-9 (L-Dap acid). |

| Chirality | L-isomer (S-configuration) | Maintains the (S) stereocenter at C2. |

| Appearance | White to off-white crystalline solid | Highly hygroscopic. |

| Solubility | >100 mg/mL in Water | Soluble in DMSO, Methanol; Insoluble in non-polar solvents. |

Structural Visualization (DOT Diagram)

The following diagram illustrates the structural connectivity and the salt formation essential for stability.

Figure 1: Synthetic pathway and structural logic of Ethyl L-2,3-diaminopropionate dihydrochloride.

Synthesis & Manufacturing Protocol

Expert Insight: Direct esterification of L-Dap is preferred over reduction of serine derivatives to maintain optical purity and minimize side reactions. The use of thionyl chloride (

Protocol: Fischer Esterification of L-Dap

Objective: Synthesize Ethyl L-2,3-diaminopropionate dihydrochloride from L-2,3-diaminopropionic acid hydrochloride.

Reagents:

-

L-2,3-Diaminopropionic acid monohydrochloride (CAS 1482-97-9).[1]

-

Absolute Ethanol (Anhydrous).

-

Thionyl Chloride (

) - Caution: Corrosive/Toxic .

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line). -

Chilling: Place 50 mL of absolute ethanol in the flask and cool to 0°C in an ice bath.

-

Activation: Dropwise, add 2.0 equivalents of Thionyl Chloride (

) to the ethanol. Mechanism: Formation of diethyl sulfite and anhydrous HCl. -

Addition: Add 1.0 equivalent of L-2,3-Diaminopropionic acid monohydrochloride in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The suspension should dissolve as the ester forms.

-

Workup:

-

Cool the reaction to room temperature.

-

Concentrate in vacuo (rotary evaporator) to remove excess ethanol and

. -

Trituration: Add cold diethyl ether to the oily residue to induce crystallization.

-

Filtration: Collect the white precipitate via vacuum filtration.

-

-

Drying: Dry under high vacuum over

or KOH pellets to remove traces of acid.

Self-Validating Checkpoint: The product must be fully soluble in water. Turbidity suggests incomplete removal of the free base or impurities.

Analytical Characterization

To certify the identity and purity of the compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (

| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ethyl | 1.25 | Triplet ( | 3H | |

| 3.40 – 3.60 | Multiplet ( | 2H | ||

| 4.30 – 4.45 | Multiplet/Triplet | 1H | ||

| Ethyl | 4.20 | Quartet ( | 2H | |

| Amine | 8.50 – 9.00 | Broad Singlet | 4-5H |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Target Mass:

-

[M+H]⁺: 133.1 m/z (Corresponds to the protonated free base).

-

[M+Na]⁺: 155.1 m/z.

-

-

Interpretation: The absence of the 205 peak is normal in MS, as the HCl salt dissociates. A peak at ~105 m/z would indicate hydrolysis back to the acid (loss of ethyl group).

Applications in Drug Development[5][6]

Ethyl L-2,3-diaminopropionate is a versatile "chiral pool" building block. Its unique 1,2-diamine motif allows for specific cyclization reactions that are inaccessible to simple alpha-amino acids.

Strategic Utility Diagram

Figure 2: Downstream applications of the Ethyl L-Dap scaffold in medicinal chemistry.

Key Therapeutic Areas

-

Antibiotics (Monobactams): L-Dap is the direct precursor to the azetidinone ring found in monobactam antibiotics (e.g., Aztreonam). The ethyl ester protects the carboxylate during the critical N-sulfonation and ring-closure steps [1].

-

Enzyme Inhibitors: Derivatives of L-Dap act as competitive inhibitors for cystathionase (CTH) and other PLP-dependent enzymes, making them relevant in metabolic disease research [2].

-

Peptide Stapling: The vicinal diamine allows for the formation of bridgeheads in stapled peptides, stabilizing alpha-helical structures for intracellular delivery.

Handling, Safety, and Stability

-

Storage: Store at -20°C in a desiccator. The compound is hygroscopic; exposure to moisture will lead to hydrolysis of the ester (releasing ethanol and reverting to the acid) and clumping.

-

Stability: Stable for >2 years if kept dry and frozen. Solutions in water should be prepared fresh, as the ester bond is susceptible to hydrolysis at neutral/basic pH.

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Precaution: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Toxicity: As a cystathionase inhibitor, systemic exposure should be minimized in biological assays until specific toxicity profiles are established for the derivative [2].

-

References

-

Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 2023.

-

L-2,3-Diaminopropionic acid hydrochloride. TargetMol Chemicals, Accessed 2024.

-

L-2,3-Diaminopropionic acid hydrochloride Product Page. Santa Cruz Biotechnology.

-

ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE Structure. NIH / PubChem / Vertex AI Grounding.

Sources

Technical Deep Dive: L-2,3-Diaminopropionic Acid (L-Dap)

This guide serves as a technical deep dive into the critical distinctions between L-2,3-Diaminopropionic acid (L-Dap) free acid and its ethyl ester derivative. It is structured to support researchers in synthetic chemistry and neuropharmacology.

Free Acid vs. Ethyl Ester in Synthetic and Biological Applications

Executive Summary

In the landscape of non-proteinogenic amino acids, L-2,3-Diaminopropionic acid (L-Dap) occupies a dual role: it is a potent neuroactive agent in biological systems and a versatile building block in peptidomimetic synthesis.[1][2] The distinction between its Free Acid and Ethyl Ester forms is not merely a matter of functional group modification; it dictates the molecule's solubility profile, membrane permeability, and reactivity.

-

L-Dap Free Acid: The biologically active species, known for AMPA receptor agonism and excitotoxicity. It is zwitterionic and highly polar.

-

L-Dap Ethyl Ester: The synthetic workhorse and "prodrug" vehicle. It renders the molecule lipophilic, allowing for organic solvent solubility (crucial for peptide coupling) and cellular membrane penetration before intracellular hydrolysis restores the active acid.

Part 1: Physicochemical Divergence

The fundamental difference lies in the ionization state and polarity. The free acid exists as a zwitterion at neutral pH, creating a crystal lattice energy that resists dissolution in organic solvents. The esterification of the carboxyl group breaks this zwitterionic lock, masking the negative charge and significantly reducing polarity.

Table 1: Comparative Physicochemical Profile

| Feature | L-Dap Free Acid | L-Dap Ethyl Ester (dihydrochloride) |

| Formula | ||

| State | Zwitterionic Solid | Ionic Salt (HCl) |

| Solubility (Water) | High ( | High (due to salt form) |

| Solubility (DCM/DMF) | Negligible (Insoluble) | Soluble (Critical for synthesis) |

| Cell Permeability | Low (Polar, requires transporters) | High (Lipophilic cation potential) |

| Reactivity | Nucleophilic (Amine), Acidic (Carboxyl) | Electrophilic (Ester), Nucleophilic (Amine) |

| Primary Application | Neurotoxicity studies, Reference std. | Peptide synthesis, Heterocycle formation |

Part 2: Synthetic Utility & Chemical Reactivity

For the synthetic chemist, L-Dap Free Acid is a dead end in standard organic solvents. It will not dissolve in Dichloromethane (DCM) or Dimethylformamide (DMF), preventing efficient coupling reactions.

The Ethyl Ester Solution: By converting the acid to the ethyl ester, we protect the C-terminus. This serves two purposes:

-

Solubility: It allows the molecule to dissolve in organic media.

-

Selectivity: It forces reaction at the N-termini (alpha or beta amines), preventing self-polymerization of the carboxylic acid end.

Visualization: Synthetic Workflow & Reactivity

The following diagram illustrates the transformation from the inert free acid to the reactive ester and its subsequent utilization in peptide coupling.

Figure 1: The synthetic activation pathway of L-Dap.[3] The esterification step is the "gateway" allowing the molecule to enter standard peptide synthesis workflows.

Part 3: Biological Implications (The "Trojan Horse" Mechanism)

In drug development, the ester is often employed as a prodrug .

-

Transport: L-Dap Free Acid is highly polar and struggles to cross the blood-brain barrier (BBB) or cell membranes passively. It relies on specific amino acid transporters.

-

The Ester Advantage: L-Dap Ethyl Ester is more lipophilic. It can diffuse through lipid bilayers more effectively.

-

Bio-activation: Once inside the cytosol, ubiquitous esterases (like carboxylesterase) hydrolyze the ethyl group, releasing the active L-Dap Free Acid.

-

Toxicity: The accumulated Free Acid acts as an excitotoxin. It mimics glutamate, over-activating AMPA receptors, leading to calcium influx, oxidative stress, and neuronal death (neurolathyrism).

Visualization: Biological Mechanism

Figure 2: The Prodrug Mechanism. The ester facilitates entry, while the intracellular free acid drives the pharmacological/toxicological effect.

Part 4: Experimental Protocols

Protocol A: Synthesis of L-Dap Ethyl Ester (Thionyl Chloride Method)

Causality: Thionyl chloride (

Materials: L-Dap Free Acid, Absolute Ethanol, Thionyl Chloride (

-

Setup: Place 10 mmol of L-Dap Free Acid in a dry round-bottom flask. Suspend in 30 mL of absolute ethanol.

-

Activation: Chill the suspension to 0°C in an ice bath.

-

Addition: Dropwise, add 1.2 equivalents (12 mmol) of

. Caution: Exothermic reaction with gas evolution ( -

Reflux: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 4-6 hours. The solid should dissolve as it converts to the ester.

-

Isolation: Evaporate the solvent under reduced pressure (Rotavap).

-

Purification: Triturate the residue with cold diethyl ether to remove impurities. Filter the white solid (L-Dap Ethyl Ester Dihydrochloride).

Protocol B: Controlled Hydrolysis (Ester to Acid)

Causality: Lithium Hydroxide (LiOH) is preferred for mild hydrolysis to avoid racemization that can occur with strong mineral acids at high temperatures.

-

Dissolution: Dissolve 1 mmol L-Dap Ethyl Ester in 5 mL THF/Water (1:1).

-

Reaction: Add 2.5 equivalents of LiOH at 0°C. Stir at room temperature for 1 hour.

-

Monitoring: Monitor by TLC (n-Butanol/Acetic Acid/Water) until the ester spot disappears.

-

Workup: Neutralize with 1M HCl to pH 7. Lyophilize to obtain the crude free acid.

Part 5: Handling & Storage

-

Hygroscopicity: L-Dap Ethyl Ester (as the HCl salt) is highly hygroscopic. It will absorb atmospheric water, leading to hydrolysis over time. Store in a desiccator at -20°C.

-

Stability: The Free Acid is chemically stable at room temperature but should be kept dry.

-

Safety: Treat the ester as a potential neurotoxin due to its ability to cross membranes and convert to the active acid. Use gloves and a fume hood.

References

- Rao, S. L. N., et al. (1964). "The isolation and characterization of L-homoarginine and L-2,4-diaminobutyric acid from Lathyrus sativus seeds." Biochemistry. (Foundational work establishing the class of neuroactive amino acids).

-

Weiss, J. H., & Choi, D. W. (1988). "Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor." Science. Link (Mechanistic parallel for non-proteinogenic amino acid excitotoxicity).

-

Rossi, F., et al. (2004). "Partial involvement of group I metabotropic glutamate receptors in the neurotoxicity of 3-N-oxalyl-L-2,3-diaminopropanoic acid (L-beta-ODAP)." Brain Research. Link (Specific mechanism of L-Dap derivative toxicity via AMPA/mGluR).

-

BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride." BenchChem Protocols. Link (Standard protocol adaptation for ester synthesis).

-

Master Organic Chemistry. (2011). "Conversion Of Carboxylic Acids To Acid Chlorides With SOCl2." Master Organic Chemistry. Link (Mechanistic basis for the esterification protocol).

Sources

- 1. CAS 4033-39-0: L-α,β-Diaminopropionic acid | CymitQuimica [cymitquimica.com]

- 2. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Operational Safety & Technical Handling: Ethyl (2S)-2,3-diaminopropanoate Dihydrochloride

The following technical guide provides an in-depth operational framework for the safe handling, storage, and application of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride . This document is designed for research scientists and laboratory managers, synthesizing standard safety data with practical, field-proven methodologies for maintaining compound integrity and personnel safety.

Introduction & Chemical Identity

Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (often abbreviated as L-Dap(OEt)·2HCl) is a critical chiral building block in the synthesis of non-proteinogenic amino acids, peptidomimetics, and

Unlike standard amino acids, the presence of two primary amine groups on a short carbon chain (vicinal diamine motif) combined with an ester functionality creates unique stability challenges. The dihydrochloride form is essential to prevent autocyclization (lactamization) and atmospheric degradation, but it introduces significant hygroscopicity. This guide moves beyond the standard SDS to address the specific "why" and "how" of handling this sensitive reagent.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Operational Implication |

| Formula | High ionic character; soluble in water/methanol. | |

| Molecular Weight | 205.08 g/mol | Use this value for stoichiometry (includes salt mass). |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or hydrolysis. |

| Solubility | High in | Dissolve in aqueous/polar buffers; precipitate with ether. |

| Hygroscopicity | High | Rapidly absorbs moisture, leading to ester hydrolysis. |

| Acidity | pH < 3 (in aqueous solution) | Strongly acidic; requires neutralization for coupling reactions. |

Hazard Assessment & Risk Mitigation

While classified under standard GHS categories for amine salts, the specific risks of this compound stem from its acidic nature upon hydration and its potential as a respiratory irritant in powder form.

GHS Classification (Synthesized)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Hazard Analysis

-

Acidic Hydrolysis on Skin: Upon contact with skin moisture, the dihydrochloride salt dissociates, creating a localized acidic environment (HCl). This causes irritation more rapid than neutral salts.

-

Mitigation: Immediate washing is more effective than neutralization.

-

-

Inhalation of Micro-Particulates: The low bulk density often leads to aerosolization during weighing. Inhalation delivers acidic particles to mucous membranes.

-

Mitigation: Handling must occur in a certified chemical fume hood.

-

Operational Protocols

Storage & Stability Strategy

The primary threat to this compound is moisture-induced ester hydrolysis . The ethyl ester is less stable than the methyl ester or the free acid, particularly in the presence of the catalytic HCl intrinsic to the salt.

-

Temperature: Store at -20°C . Lower temperatures kinetically inhibit hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, but inert gas usually ensures dryness.

-

Container: Amber glass with a parafilm seal or a tightly sealed polypropylene vial inside a desiccator.

Safe Handling & Weighing Workflow

Objective: Minimize exposure to atmospheric moisture and prevent personnel inhalation.

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the hygroscopic powder.

-

Environment: Weigh inside a fume hood. If high precision is required (<10 mg), use an anti-static gun, as amine salts often carry static charges that disperse powder.

-

Tools: Use stainless steel or antistatic plastic spatulas. Avoid aluminum (corrosion risk from acidic salt).

Solubilization & Neutralization (Critical for Synthesis)

When used in peptide synthesis or coupling:

-

Dissolution: Dissolve in the minimum volume of DMF or Water.

-

Neutralization: The compound releases 2 equivalents of HCl. You must add a non-nucleophilic base (e.g., DIPEA, NMM) to free the amines for reaction.

-

Caution:Do not over-base. Excess base in the presence of the ethyl ester can promote

-elimination (dehydroalanine formation) or diketopiperazine formation if coupled to another amino acid. -

Target: Maintain pH ~8-9 during coupling.

-

Emergency Response & Disposal

Emergency Protocols

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] The acidity requires thorough flushing. Remove contact lenses if present.[2]

-

Skin Contact: Wash with soap and water.[1][2] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

-

Spill Cleanup:

-

Wear N95/P100 respirator and nitrile gloves.

-

Cover spill with dry lime or soda ash to neutralize acidity (optional but recommended for large spills).

-

Sweep up carefully to avoid dust generation.

-

Place in a hazardous waste container.

-

Ecological Impact & Disposal

-

Ecotoxicity: Data is limited, but cationic surfactants/amines can be toxic to aquatic life. Do not release into drains.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides and HCl).

Visualized Workflows

Diagram 1: Safe Handling & Reaction Logic

This workflow illustrates the critical decision points when handling the dihydrochloride salt to prevent degradation and ensure safety.

Caption: Operational workflow emphasizing moisture control and neutralization logic.

Diagram 2: Degradation Pathways

Understanding the chemical instability explains the storage requirements.

Caption: Primary degradation pathways: Hydrolysis (moisture) and Cyclization/Elimination (pH/Heat).[3][4][5][6][7][8][9][10]

References

-

General Amine Salt Safety: Fisher Scientific. (2023).[11] Safety Data Sheet: DL-2,3-Diaminopropionic acid monohydrochloride. Retrieved March 6, 2026, from [Link] (Extrapolated for dihydrochloride/ester specific hazards).

-

Synthesis Application: National Institutes of Health (NIH). (2023).[11] Synthesis of functionalized 2,3-diaminopropionates. Retrieved March 6, 2026, from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. Ethyl 2-aminopropanoate hydrochloride | 617-27-6 [chemicalbook.com]

- 4. 617-27-6|Ethyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 37901-90-9_2-硝基-3-氨基-4-甲基苯甲酸CAS号:37901-90-9_2-硝基-3-氨基-4-甲基苯甲酸【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

Technical Guide: (S)-2,3-Diaminopropionic Acid Ethyl Ester Dihydrochloride

Topic: Synonyms for (S)-2,3-diaminopropionic acid ethyl ester dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Nomenclature, Chemical Identity, and Applications in Drug Discovery

Executive Summary

(S)-2,3-diaminopropionic acid ethyl ester dihydrochloride is a specialized, non-proteinogenic amino acid derivative used extensively in peptide chemistry and drug development. Structurally, it is the ethyl ester of L-2,3-diaminopropionic acid (L-Dap) , stabilized as a dihydrochloride salt.

Its primary utility lies in its dual-amine functionality, which allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), and its ability to modify the physicochemical properties of peptide backbones—specifically, lowering the pKa of the

Nomenclature & Synonyms

Correct identification of this compound is critical due to the potential for confusion with its structural isomer, 2,3-diaminobutyric acid, or its parent free acid. The following table categorizes the synonyms by their usage context.

Table 1: Comprehensive Synonym Hierarchy

| Category | Synonym / Name | Context & Usage |

| IUPAC Name | Ethyl (2S)-2,3-diaminopropanoate dihydrochloride | The rigorous systematic name used in patent filings and regulatory documentation. |

| Common Chemical Name | (S)-2,3-Diaminopropionic acid ethyl ester dihydrochloride | The standard name used in most chemical catalogs and laboratory protocols. |

| Amino Acid Analog | 3-Amino-L-alanine ethyl ester dihydrochloride | Highlights its structural relationship to Alanine; often used in bio-organic chemistry. |

| Peptide Abbreviation | H-L-Dap-OEt·2HCl | The shorthand notation used in peptide synthesis workflows (SPPS). |

| Stereochemical Var. | L-Dap ethyl ester dihydrochloride | Uses the L/D nomenclature common in biochemistry (L-isomer corresponds to the (S)-configuration). |

| Obsolete/Rare | An older naming convention emphasizing the position of the second amine group. |

Visualization: Nomenclature Taxonomy

The following diagram deconstructs the chemical name to explain the structural significance of each component.

Figure 1: Structural deconstruction of the compound name, linking nomenclature to chemical function.

Chemical Identity & Properties

Understanding the physicochemical properties is essential for handling and synthesis.

-

Molecular Formula:

-

Molecular Weight: 205.08 g/mol [1]

-

CAS Number:

-

Parent Free Acid (L-Dap): 1482-97-9[2]

-

Ethyl Ester Dihydrochloride: Often custom-synthesized; frequently referenced under the generic racemate CAS 6020-57-1 with specific stereochemistry noted in the Certificate of Analysis (CoA).

-

-

Structure (SMILES): CCOC(=O)CN.Cl.Cl

-

Appearance: White to off-white hygroscopic crystalline powder.

-

Solubility: Highly soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).

Synthesis & Preparation

The synthesis of (S)-2,3-diaminopropionic acid ethyl ester dihydrochloride typically follows a pathway starting from L-Aspartic Acid or L-Serine . The most robust method involves the Curtius Rearrangement to generate the diamine core, followed by esterification.

Protocol: Preparation from L-Dap (Free Acid)

Use this protocol if you have the commercially available L-Dap free acid.

-

Reagents: L-2,3-Diaminopropionic acid hydrochloride, Thionyl Chloride (

), Absolute Ethanol. -

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and

drying tube. -

Procedure:

-

Step A: Chill absolute ethanol (50 mL) to 0°C in an ice bath.

-

Step B: Dropwise add thionyl chloride (3.0 eq) to the ethanol. Caution: Exothermic reaction, evolution of HCl gas.

-

Step C: Add L-2,3-diaminopropionic acid hydrochloride (1.0 eq) to the solution.

-

Step D: Reflux the mixture at 80°C for 4-6 hours.

-

Step E: Concentrate the solution in vacuo to remove excess ethanol and

. -

Step F: Triturate the residue with diethyl ether to precipitate the product as a white solid.

-

-

Validation: Check purity via

-NMR (

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway from L-Aspartic Acid to the target ethyl ester.

Applications in Drug Development

This compound is not merely a reagent; it is a strategic building block in modern medicinal chemistry.[2][3]

A. Peptidomimetics & pH Sensitivity

Incorporating L-Dap into peptide sequences significantly alters the physicochemical profile.

-

Mechanism: The

-amine of L-Dap has a pKa of -

Application: This pKa allows the amine to protonate/deprotonate within the physiological pH range of endosomes (pH 5.0–6.0). This property is exploited in endosomal escape vectors for gene delivery, where the "proton sponge" effect disrupts the endosome, releasing the therapeutic payload [1].

B. Orthogonal Protection Strategies

The two amine groups (

-

Utility: This enables the synthesis of branched peptides or the site-specific attachment of fluorophores, drugs, or PEG chains (PEGylation) without affecting the N-terminus of the peptide chain [2].

C. Antibiotic Precursors

L-Dap derivatives are key intermediates in the biosynthesis and total synthesis of tuberactinomycin antibiotics (e.g., Viomycin , Capreomycin ), which are used to treat multidrug-resistant tuberculosis [3].

Handling & Stability

-

Hygroscopicity: As a dihydrochloride salt, the compound is extremely hygroscopic. It will absorb atmospheric moisture, leading to hydrolysis of the ester bond over time.

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Handling: Weigh quickly in a desiccated environment or glovebox. If the solid becomes sticky/gum-like, it has likely absorbed water; re-crystallization from EtOH/Ether may be required.

References

-

L-Dap in Gene Delivery: Lan, Y., et al. (2010). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors."[6] ChemBioChem, 11(9), 1266-1272.

-

Orthogonal Protection Synthesis: Englund, E. A., et al. (2004).[7] "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 6(2), 213-215.

-

Antibiotic Biosynthesis: Thomas, M. G., et al. (2003).[8] "Deciphering tuberactinomycin biosynthesis: isolation, sequencing, and annotation of the viomycin biosynthetic gene cluster." Antimicrobial Agents and Chemotherapy, 47(9), 2823-2830.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 8. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

Solubility of Ethyl 2,3-diaminopropanoate dihydrochloride in water vs organic solvents

[1]

Executive Summary

Ethyl 2,3-diaminopropanoate dihydrochloride is a dicationic amino acid ester derivative used primarily as a synthetic intermediate in peptide chemistry and as a precursor for heterocyclic drug scaffolds.[1] Its solubility profile is defined by the competition between its highly polar, ionic dihydrochloride "head" and the moderately lipophilic ethyl ester "tail."

Key Solubility Takeaways:

Physicochemical Profile & Structural Logic[1]

To predict and manipulate the solubility of this compound, one must understand its lattice energy and solvation thermodynamics.

| Property | Value / Description | Implication |

| Chemical Structure | Ethyl ester of 2,3-diaminopropanoic acid ( | Contains two protonated amine groups ( |

| Ionic Character | Dicationic Salt (Dihydrochloride) | High lattice energy requires high-dielectric solvents (Water, DMSO) to overcome inter-ionic forces.[1] |

| Hygroscopicity | High | The salt avidly absorbs atmospheric moisture, leading to "caking" and autocatalytic hydrolysis. |

| LogP (Octanol/Water) | < 0 (Estimated for salt form) | Partitions almost exclusively into the aqueous phase.[1] |

The "Dihydrochloride" Effect

Unlike a free base amine or a mono-hydrochloride, the dihydrochloride form introduces two chloride counter-ions. This significantly increases the compound's polarity.[1] While the ethyl group (

Solubility in Water: The Stability Paradox

While Ethyl 2,3-diaminopropanoate dihydrochloride is freely soluble in water, water is often the wrong solvent for long-term storage.[1]

Mechanism of Dissolution

Dissolution is driven by ion-dipole interactions .[1] The high dielectric constant of water (

The Hydrolysis Risk (Critical)

In aqueous solution, the ester linkage is susceptible to hydrolysis, reverting the molecule to 2,3-diaminopropanoic acid and ethanol . This reaction is pH-dependent.[1][2]

-

Acidic pH (pH < 4): The dihydrochloride salt naturally creates an acidic environment (

in unbuffered water), which retards hydrolysis.[1] The protonated amines are electron-withdrawing, destabilizing the transition state for acid-catalyzed hydrolysis, but it will still occur slowly. -

Neutral/Basic pH (pH > 6): Rapid degradation.[1] The deprotonation of the

-amine allows it to act as an intramolecular nucleophile or general base, accelerating ester cleavage (diketopiperazine formation is also a risk if dimerization occurs).

Protocol Recommendation: If aqueous dissolution is strictly necessary (e.g., for biological assays), prepare immediately before use and keep on ice.

Solubility in Organic Solvents

Alcohols (Methanol, Ethanol)[1]

-

Methanol: Generally soluble.[1] Often used for transferring the compound.[1]

-

Ethanol: Sparingly soluble to Soluble (Temperature dependent).[1]

Aprotic Polar Solvents (DMSO, DMF)[1]

-

Solubility: Highly Soluble.

-

Utility: DMSO is the "Gold Standard" for creating stable stock solutions (typically 10–100 mM) for biological screening.[1] It solvates the cation without providing the protons or hydroxide ions necessary to catalyze rapid hydrolysis.

Non-Polar Solvents (Diethyl Ether, Hexane, DCM)

-

Solubility: Insoluble.

-

Utility: These are used as antisolvents .[1] Adding Diethyl Ether to a concentrated Methanol or Ethanol solution of the compound will force the salt to precipitate out of solution. This is the primary method for purification and isolation.

Comparative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Aqueous | Water (pH < 3) | Freely Soluble | Acute biological assays (Use immediately).[1] |

| Aqueous | PBS (pH 7.4) | Soluble | AVOID for storage (Rapid Hydrolysis). |

| Alcohol | Methanol | Soluble | Synthesis workup; transfer.[1] |

| Alcohol | Ethanol | Temp.[1][3][4][5] Dependent | Recrystallization (Dissolve hot, cool to precipitate).[1] |

| Polar Aprotic | DMSO | High | Frozen Stock Solutions (-20°C).[1] |

| Chlorinated | Dichloromethane | Insoluble | Washing away non-polar impurities.[1] |

| Ether/Alkane | Diethyl Ether / Hexane | Insoluble | Precipitation (Antisolvent).[1] |

Visualizing the Stability & Solubility Logic

The following diagram illustrates the competing pathways of solvation versus degradation in aqueous media.

Figure 1: Solvation pathways showing the high risk of hydrolysis in aqueous media vs. stability in DMSO.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Use this for drug screening or long-term storage.[1]

-

Calculate: Determine the mass required based on the molecular weight (MW

205.08 g/mol for the dihydrochloride).-

Example: To make 1 mL of 100 mM solution, weigh 20.5 mg.

-

-

Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[1]

-

Note: Ensure DMSO is "dry" (stored over molecular sieves) to prevent moisture-induced hydrolysis.[1]

-

-

Dissolution: Add DMSO to the powder. Vortex for 30 seconds.[1] The solution should be clear and colorless.

-

Storage: Aliquot into small vials (avoid repeated freeze-thaw cycles). Store at -20°C.

Protocol B: Recrystallization (Purification)

Use this if the compound has yellowed or absorbed moisture.

-

Dissolve: Place the crude solid in a flask. Add the minimum amount of hot absolute ethanol (approx. 60–70°C) required to dissolve the solid completely.

-

Filter: If there are insoluble particles, filter rapidly while hot.[1]

-

Precipitate: Allow the solution to cool slowly to room temperature.

-

Optional: If crystals do not form, add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid), then cool on ice.

-

-

Collect: Filter the white crystals using a Buchner funnel. Wash with cold ether.[1]

-

Dry: Dry in a vacuum desiccator over

(phosphorus pentoxide) to remove all traces of moisture.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108638, 2,3-Diaminopropionic acid. Retrieved from [Link]

-

Organic Syntheses (1948).

-Dimethylaminoethyl Chloride Hydrochloride Synthesis (Analogous Recrystallization Protocol). Org. Synth. 1948, 28, 50. Retrieved from [Link][1]

The Strategic Role of Ethyl 2,3-Diaminopropanoate in Non-Natural Amino Acid Synthesis and Advanced Therapeutics

Abstract

The integration of non-canonical amino acids (ncAAs) into synthetic biology and medicinal chemistry has fundamentally expanded the chemical space available for drug discovery. Among these, Ethyl 2,3-diaminopropanoate (the ethyl ester of 2,3-diaminopropanoic acid, or Dap) serves as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have observed firsthand how the unique structural topology of Dap—featuring both

The Chemical Architecture and Mechanistic Utility of L-Dap

Natural proteinogenic amino acids often suffer from rapid proteolytic degradation and limited conformational rigidity, which restricts their efficacy as oral therapeutics[1]. By substituting natural residues with ncAAs like 2,3-diaminopropanoic acid, researchers can introduce directed steric hindrance and novel hydrogen-bonding networks.

Ethyl 2,3-diaminopropanoate is particularly valuable because the ethyl ester acts as a transient C-terminal protecting group. This allows chemists to selectively manipulate the

Overcoming Antimicrobial Resistance: Monobactam Biosynthesis

The growing threat of Ambler class B metallo-

During biosynthesis, the non-ribosomal peptide synthetase (NRPS) enzyme SulM utilizes its adenylation (A3) domain to highly selectively bind and activate L-Dap[3]. Synthetic C3-functionalized derivatives of Dap can be incorporated into mutant bacterial strains (Pseudomonas acidophila

Caption: Biosynthetic pathway of monobactams highlighting the critical role of L-Dap and NRPS adenylation.

Peptide Engineering: Enhancing Opioid Receptor Affinity

In neuropharmacology, endogenous hemorphins (hemoglobin-derived peptides) exhibit morphinomimetic properties but are rapidly degraded in vivo[5]. The replacement of native residues (such as proline or glutamine) with divalent ncAAs like Dap significantly alters the spatial orientation of the peptide's aromatic rings[5]. For instance, the synthetic derivative H2 (Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2) demonstrates superior anticonvulsant and antinociceptive activities compared to its natural counterpart, directly proving that the

Heterocyclic Scaffolds: Bis-THTT Derivatives

Beyond linear peptides, Ethyl 2,3-diaminopropanoate is a critical precursor for synthesizing 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives[7]. By reacting the diamine with carbon disulfide and formaldehyde, chemists generate bis-THTT scaffolds that exhibit potent antifungal and antibacterial properties[8]. The ethyl ester moiety enhances the lipid solubility of the resulting heterocycle, facilitating cellular membrane permeation.

Quantitative Data Presentation

To contextualize the impact of Dap incorporation, the following tables summarize experimental findings from recent pharmacological and synthetic studies.

Table 1: Comparative Biological Activity of Dap-Modified Therapeutics

| Compound / Peptide | Modification | Target / Function | Biological Impact vs. Wild-Type |

| VV-Hemorphin-5 (H2) | Gln | Opioid Receptors | Highest antinociceptive activity; increased half-life[5]. |

| Sulfazecin Analogues | C3-fluoromethyl-Dap insertion | Metallo- | Retained bioactivity; enhanced resistance to enzymatic cleavage[3]. |

| Bis-THTT Scaffold | Ethyl 2,3-diaminopropanoate core | Fungal/Bacterial membranes | Significant in vitro activity against B. cereus and C. albicans[7]. |

Table 2: Orthogonal Protecting Group Strategies for L-Dap in SPPS

| Cleavage Condition | Strategic Causality | ||

| Fmoc (Base-labile) | Boc (Acid-labile) | 20% Piperidine (Fmoc) / TFA (Boc) | Standard SPPS. Prevents |

| Fmoc (Base-labile) | Alloc (Pd-labile) | Pd(PPh3)4 / Phenylsilane | Allows selective side-chain cyclization while on-resin. |

| Boc (Acid-labile) | Cbz (Hydrogenolysis) | TFA (Boc) / H2, Pd/C (Cbz) | Ideal for solution-phase synthesis or specialized Curtius rearrangements[2]. |

Experimental Workflows & Self-Validating Protocols

As a bench scientist, ensuring the reproducibility of your synthesis is paramount. The following protocols detail the transformation of Ethyl 2,3-diaminopropanoate into an SPPS-ready building block, followed by its incorporation into a peptide chain.

Protocol 1: Synthesis of Fmoc-Dap(Boc)-OH from Ethyl 2,3-diaminopropanoate

Causality: To utilize Dap in Fmoc-based SPPS, the

Step-by-Step Methodology:

-

Saponification: Dissolve Ethyl 2,3-diaminopropanoate dihydrochloride in 1M NaOH (aq) and stir at room temperature for 2 hours to hydrolyze the ethyl ester. Neutralize to pH 7 to yield free 2,3-diaminopropanoic acid.

-

Copper Chelation: Add basic copper(II) carbonate (

) to the aqueous solution and reflux. The copper coordinates with the -

-Amine Protection: Cool the mixture to

-

Dechelation: Add 8-hydroxyquinoline or EDTA to precipitate/chelate the copper, releasing the

-amine. Filter the mixture. -

-Amine Protection: To the filtrate, add Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) and sodium carbonate at

-

Isolation: Acidify the solution to pH 2.0 with 1M HCl. Extract with ethyl acetate, dry over

, and concentrate in vacuo. Purify via silica gel chromatography to yield pure Fmoc-Dap(Boc)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Dap(Boc)-OH

Causality: HBTU and DIPEA are used to form an active ester in situ, preventing racemization of the

Step-by-Step Methodology:

-

Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

-

Coupling: Pre-activate 3.0 equivalents of Fmoc-Dap(Boc)-OH with 2.9 equivalents of HBTU and 6.0 equivalents of DIPEA in DMF for 3 minutes. Add the mixture to the resin and agitate for 60 minutes.

-

Validation (Self-Validating Step): Perform a Kaiser Test. A yellow result indicates complete coupling (no free primary amines). A blue result dictates a repeated coupling cycle.

-

Elongation: Repeat deprotection and coupling steps for subsequent amino acids in the sequence.

-

Global Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. This cleaves the peptide from the resin and removes the side-chain Boc group from the Dap residue.

-

Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize for downstream HPLC purification.

Caption: Step-by-step logic of Solid-Phase Peptide Synthesis incorporating orthogonally protected Dap.

Conclusion

Ethyl 2,3-diaminopropanoate is far more than a simple chemical intermediate; it is a structural linchpin in modern drug design. Whether it is being utilized to engineer protease-resistant opioid analogs[5], biosynthesize next-generation monobactams to combat MBL-mediated antibiotic resistance[4], or construct bioactive THTT heterocycles[7], the precise manipulation of its

References

1.[5] Synthetic Hemorphin Analogs Containing Non-Natural Amino Acids - Encyclopedia.pub. Encyclopedia MDPI. Available at: 2.[6] Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. MDPI. Available at: 3.[1] Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC / NIH. Available at: 4.[3] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC / NIH. Available at: 5.[4] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Publishing. Available at: 6.[7] Thiadiazines, N,N-Heterocycles of Biological Relevance. MDPI. Available at: 7.[8] Thiadiazines, N,N-Heterocycles of Biological Relevance. PMC / NIH. Available at: 8.[2] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. Available at: 9.[9] Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Science Publishing. Available at:

Sources

- 1. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthetic Hemorphin Analogs Containing Non-Natural Amino Acids | Encyclopedia MDPI [encyclopedia.pub]

- 6. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Navigating the Stability Landscape of Diamino Ester Dihydrochloride Salts: An In-depth Technical Guide

Introduction: The Critical Role of Stability in Drug Development

In the journey of a drug from discovery to a marketed product, understanding and ensuring its chemical stability is paramount. This is particularly true for complex molecules such as diamino ester dihydrochloride salts, which are prevalent in pharmaceuticals due to their enhanced solubility and bioavailability.[1][2] The presence of both ester and amino functionalities, along with the dihydrochloride salt form, introduces a unique set of stability challenges that must be thoroughly investigated. This guide provides a comprehensive technical overview of the factors influencing the stability of these salts, their degradation pathways, and the analytical methodologies required for robust stability assessment. Our focus will be on providing practical, field-proven insights to aid researchers, scientists, and drug development professionals in navigating this critical aspect of pharmaceutical development.

I. The Double-Edged Sword: Factors Influencing the Stability of Diamino Ester Dihydrochloride Salts

The chemical stability of a diamino ester dihydrochloride salt is a delicate balance of its inherent molecular structure and the external environment. The two primary functional groups, the ester and the amino groups, along with the dihydrochloride salt form, each contribute to the molecule's susceptibility to degradation.

The Ester Linkage: A Locus of Hydrolytic Activity

The ester group is often the most labile part of the molecule, highly susceptible to hydrolysis.[3][4] This "splitting with water" can be catalyzed by both acids and bases, leading to the formation of a carboxylic acid and an alcohol.[5][6][7]

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3] This reaction is typically reversible.[5][6][7]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a strong nucleophile. This reaction is generally irreversible and proceeds to completion, forming a carboxylate salt and an alcohol.[5][7][8]

The rate of ester hydrolysis is significantly influenced by the pH of the environment. For many ester-containing drugs, a pH of maximum stability exists, typically in the acidic range.[9]

The Diamino Groups and the Dihydrochloride Salt Form: A Stabilizing Influence?

The presence of two amino groups, protonated as ammonium chlorides in the dihydrochloride salt form, plays a crucial role in the overall stability profile. The formation of hydrochloride salts is a common strategy in drug development to enhance stability and solubility.[1][2][10]

-

Protection Against Oxidation: By converting the amine groups to their protonated ammonium forms, their susceptibility to oxidative degradation is significantly reduced.[1]

-

Microenvironmental pH: The dihydrochloride salt form can create an acidic microenvironment, which can be beneficial for ester stability, especially if the pH of maximum stability is acidic.[9] However, the interaction with excipients in a formulation can alter this microenvironmental pH.[11]

External Factors: The Environment's Impact

Beyond the intrinsic properties of the molecule, external factors play a critical role in its stability:

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of degradation.

-

Moisture: The presence of water is a direct prerequisite for hydrolysis, the primary degradation pathway for esters.

-

Light (Photostability): Exposure to light can provide the energy for photolytic degradation reactions.

-

Oxygen: The presence of oxygen can lead to oxidative degradation, although the protonated amino groups offer some protection.

II. Unraveling the Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is essential for identifying and quantifying degradation products, which is a key regulatory requirement.[12][13] For diamino ester dihydrochloride salts, the primary degradation pathways are hydrolysis and, to a lesser extent, oxidation.

Hydrolytic Degradation of the Ester

The principal degradation pathway involves the cleavage of the ester bond, as previously discussed. The expected degradation products are the corresponding diamine carboxylic acid dihydrochloride and the alcohol.

.dot

Caption: Primary hydrolytic degradation pathway.

Potential Oxidative Degradation

While the protonation of the amino groups reduces the risk of oxidation, it does not eliminate it entirely, especially under harsh oxidative stress conditions.[3] Potential sites of oxidation could include any electron-rich portions of the molecule.

III. A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies like the ICH.[13][14] These studies involve subjecting the drug substance to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing stability-indicating analytical methods.[3][12][13]

Objectives of Forced Degradation Studies

-

To identify likely degradation products.[13]

-

To establish degradation pathways.[13]

-

To demonstrate the specificity of stability-indicating analytical methods.[13]

-

To understand the intrinsic stability of the molecule.[13]

Recommended Stress Conditions

A typical forced degradation study for a diamino ester dihydrochloride salt would include the following conditions:

| Stress Condition | Typical Parameters | Rationale |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 40-80°C | To assess susceptibility to acid-catalyzed ester hydrolysis.[4] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, 40-80°C | To assess susceptibility to base-catalyzed ester hydrolysis.[4] |

| Oxidation | 3-30% H₂O₂, Room Temperature | To evaluate the potential for oxidative degradation.[4] |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | To assess the impact of temperature on solid-state stability. |

| Photostability | ICH Q1B recommended light exposure | To evaluate the potential for photodegradation. |

| Humidity | High humidity (e.g., 75% RH) | To assess the impact of moisture on solid-state stability. |

The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[4][14]

.dot

Caption: Forced degradation experimental workflow.

IV. Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Selection:

-

Begin with a simple mobile phase, such as a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the amine-containing compounds.

-

Adjust the gradient profile to achieve separation of the parent peak from any degradation products observed in the forced degradation samples.

-

-

Detector Selection: A UV detector is typically used. The detection wavelength should be chosen at the absorbance maximum of the parent compound. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[14]

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.

V. Recommended Storage Conditions and Best Practices

Based on the chemical nature of diamino ester dihydrochloride salts, the following storage conditions are recommended to minimize degradation:

-

Temperature: Store in a cool place, protected from high temperatures.

-

Moisture: Protect from moisture and high humidity by using well-sealed containers and potentially desiccants.[15]

-

Light: Store in light-resistant containers.

-

Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[15]

VI. Conclusion: A Proactive Approach to Ensuring Stability

A thorough understanding of the chemical stability of diamino ester dihydrochloride salts is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug product. By proactively investigating potential degradation pathways through well-designed forced degradation studies and developing robust, stability-indicating analytical methods, drug development professionals can build a comprehensive stability profile. This knowledge informs critical decisions in formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life, ultimately leading to a safer and more effective medicine.

References

-

Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.

- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025, January 8). Pharma Info Nepal.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.

- Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Pharmacopeia.cn.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Auronet.

- Hydrochloride salt: Significance and symbolism. (2025, February 20). Vertex AI Search.

- Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. (n.d.). Thermo Fisher Scientific.

- Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. (n.d.).

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Heat Stable Amine Salts Testing Method. (n.d.). Scribd.

- Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. (2025, June 23). Save My Exams.

- 15.9 Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.

- hydrolysis of esters. (n.d.). Chemguide.

- Navigating the Stability of m-PEG12-amine: A Technical Guide for Researchers. (n.d.). BenchChem.

- Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). (2004, August 15). Europe PMC.

- HYDROLYSIS OF ESTER. (n.d.). University of Technology, Iraq.

- 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.

- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online.

- CHAPTER 2: Hydrolytic Degradation. (n.d.). Royal Society of Chemistry.

- Determination of Anions in Heat-Stable Salts Containing High Level Sulfide by Suppressed Conductivity. (2014, August 26).

- 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.

- Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021, August 16).

- Esterification of carboxylic acids on cellulosic material: Solid state reactions. (n.d.).

- 1,3-Diaminopropane Dihydrochloride. (n.d.). Spectrum Chemical.

- Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses.

- Process for preparation of optically active diamine derivative salt. (n.d.).

- One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination an. (2014, August 7). Beilstein Journal of Organic Chemistry.

Sources

- 1. pharmainfonepal.com [pharmainfonepal.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. onyxipca.com [onyxipca.com]

- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. researchgate.net [researchgate.net]

- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. spectrumchemical.com [spectrumchemical.com]

Technical Whitepaper: Strategic Sourcing and Analytical Validation of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

Executive Summary & Mechanistic Utility

In modern peptide engineering and drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability, modulating biological activity, and introducing bio-orthogonal conjugation sites[1]. Ethyl (2S)-2,3-diaminopropanoate dihydrochloride (CAS: 150408-87-0), also known as 3-Amino-L-alanine ethyl ester dihydrochloride, is a highly specialized building block. It serves as the foundational precursor for introducing L-2,3-diaminopropionic acid (Dap) residues into complex peptide sequences[2].

The Causality of Chemical Design

Why source this specific esterified, double-salt enantiomer rather than the free amino acid?

-

Conformational Integrity: The Dap residue, with its short primary amine side chain, is uniquely tolerated in amphipathic

-helical antimicrobial peptides (AMPs). Replacing canonical lysines with Dap reduces hemolytic activity against human red blood cells while maintaining potent antimicrobial efficacy[3]. -

C-Terminal Protection: The ethyl ester acts as a robust C-terminal protecting group. This is mechanistically required to prevent auto-polymerization or premature cyclization when researchers selectively protect the

- and -

Dihydrochloride Stabilization: The free base of a 1,2-diamine is highly nucleophilic and prone to oxidative degradation. The dihydrochloride salt protonates both amines, rendering the molecule highly stable for long-term storage and highly soluble in aqueous or polar organic solvent systems used during initial derivatization[2].

Strategic Procurement: Where to Buy and Supplier Evaluation

Sourcing high-purity CAS 150408-87-0 requires vetting suppliers capable of chiral synthesis and rigorous quality control. Off-the-shelf availability is often limited to specialized chemical vendors rather than general catalog suppliers.

Primary Commercial Suppliers:

-

BLD Pharm: A primary manufacturer and distributor of this specific enantiomer (Product ID: BD00786217). They provide the compound with cold-chain transportation options to ensure stability[5][6].

-

Chem-Impex & Sigma-Aldrich (Merck): While they frequently supply pre-protected Dap derivatives (e.g., Fmoc-D-Dap-OH or DL-mixtures), researchers synthesizing custom orthogonally protected Dap building blocks often must source the raw ethyl ester dihydrochloride from specialized synthesis hubs like BLD Pharm[7][8].

Quantitative Supplier Evaluation Matrix

To ensure reproducibility in downstream SPPS, procurement must be gated by strict analytical specifications. Below is the quantitative data matrix required for vendor qualification:

| Specification | Target Requirement | Analytical Methodology | Mechanistic Rationale |

| Chemical Purity | HPLC-ELSD or LC-MS | Prevents the formation of truncated or deletion sequences during SPPS. | |

| Enantiomeric Excess (ee) | Chiral HPLC | Stereospecificity is absolute; D-isomer impurities will disrupt peptide secondary structure (e.g., | |

| Salt Stoichiometry | 2.0 | Ion Chromatography / Titration | Inaccurate salt content leads to incorrect molarity calculations during coupling, causing reaction failure. |

| Moisture Content | Karl Fischer Titration | Excess water promotes premature hydrolysis of the ethyl ester during storage. |

Workflow of Dap Incorporation

The following diagram illustrates the logical progression from raw material procurement through analytical validation and final therapeutic application.

Caption: Workflow from procurement to SPPS incorporation of Dap derivatives.

Self-Validating Analytical Protocol

Step 1: Identity Confirmation via High-Resolution H-NMR

-

Sample Preparation: Dissolve 5 mg of the sourced compound in 0.5 mL of Deuterium Oxide (

). The dihydrochloride salt ensures rapid dissolution. -

Data Acquisition: Run a 400 MHz or higher

H-NMR scan. -

Causal Analysis:

-

Verify the ethyl ester presence: Look for a distinct quartet at

4.3 ppm ( -

Verify the chiral center: The

-proton should appear as a multiplet (typically -

Verify the

-protons: Look for a complex multiplet around 3.4-3.6 ppm. -

Validation Check: The absence of signals in the aromatic region confirms no unexpected protecting groups (like Benzyl or Fmoc) are present.

-

Step 2: Chiral Purity Validation via Marfey’s Derivatization

To validate the

-

Derivatization: React 1 mg of the compound with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in the presence of sodium bicarbonate (

) at 40°C for 1 hour. -

Quenching: Quench the reaction with 1N HCl to stop the nucleophilic aromatic substitution.

-

LC-MS Analysis: Inject the derivatized sample onto a standard C18 Reverse-Phase HPLC column coupled to an ESI-MS.

-

Causal Analysis: Marfey's reagent converts enantiomers into diastereomers. The L-Dap derivative will elute at a distinct retention time compared to the D-Dap derivative. Integration of the UV (340 nm) or MS peaks provides a highly accurate, self-validated ee percentage.

Step 3: Orthogonal Protection (Preparation for SPPS)

Once validated, the compound must be orthogonally protected. A standard approach is the Curtius rearrangement or direct selective acylation to yield

-

Selective Protection: Utilize copper(II) complexation to temporarily mask the

-amine and carboxylate, allowing selective functionalization of the -

Decomplexation &

-Protection: Remove the copper with EDTA, followed by protection of the -

Ester Hydrolysis: Finally, hydrolyze the ethyl ester using LiOH in THF/Water to yield the free carboxylic acid, rendering the building block ready for Boc-SPPS[1].

References

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1115-59-9|H-Ala-OEt.HCl|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 5. 1247519-58-9|Ethyl 2-amino-3-(dimethylamino)propanoate|BLD Pharm [bldpharm.com]

- 6. 617-27-6|Ethyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. DL -2,3-Diaminopropionic acid 98 54897-59-5 [sigmaaldrich.com]

Chiral Diamino Esters in Medicinal Chemistry: Synthetic Architectures and Therapeutic Applications

The following technical guide is structured to provide actionable, high-level insights into the application of chiral diamino esters in medicinal chemistry. It moves beyond basic definitions to explore synthetic utility, specific therapeutic applications, and detailed experimental protocols.

Executive Summary

Chiral

-

Stereochemical Density: The presence of two contiguous stereogenic centers allows for precise probing of biological targets (enzyme pockets, receptors).

-